An In-depth Technical Guide to 2,6-Diiodopyridin-3-ol: Synthesis, Reactivity, and Applications in Modern Chemistry
An In-depth Technical Guide to 2,6-Diiodopyridin-3-ol: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-ol scaffolds are a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1] The introduction of halogen atoms, particularly iodine, onto this core structure dramatically enhances its synthetic utility, providing two reactive handles for a variety of cross-coupling reactions. This guide focuses on 2,6-diiodopyridin-3-ol (CAS Number 14764-90-0), a molecule of significant interest due to its potential for regioselective functionalization, leading to the creation of complex molecular architectures. While specific literature on this exact compound is limited, this document will provide a comprehensive overview of its probable synthesis, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and the known behavior of analogous compounds.
Physicochemical Properties and Spectroscopic Characterization
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₅H₃I₂NO | |
| Molecular Weight | 346.89 g/mol | |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | Presence of a hydroxyl group and the polar pyridine ring. |
| ¹H NMR | Two aromatic protons, likely appearing as doublets in the downfield region. The hydroxyl proton signal will be broad and its chemical shift will be solvent-dependent. | Based on the spectra of related dihalopyridines.[2][3][4] |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons bearing iodine atoms will show characteristic shifts. | General knowledge of ¹³C NMR spectroscopy for substituted pyridines. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-I stretching in the fingerprint region. | Standard infrared group frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |
Synthesis of 2,6-Diiodopyridin-3-ol
A direct, experimentally verified synthesis for 2,6-diiodopyridin-3-ol is not prominently reported. However, a plausible and efficient synthetic route can be designed based on the known chemistry of pyridinols. A one-pot iodination of 3-hydroxypyridine is a highly attractive strategy.[5][6]
Proposed Synthetic Pathway: Iodination of 3-Hydroxypyridine
The direct iodination of 3-hydroxypyridine using a suitable iodine source and an activating agent is a promising approach. This method is known to be effective for the iodination of other hydroxypyridines and offers the advantage of operational simplicity and potentially high yields.[5]
Experimental Protocol: Proposed One-Pot Iodination
Materials:
-
3-Hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (2.2 eq).
-
Carefully add trifluoroacetic acid (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-diiodopyridin-3-ol.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which is generally easier to handle and more selective than molecular iodine.
-
Trifluoroacetic acid (TFA): The acid catalyst protonates the pyridine nitrogen, activating the ring towards electrophilic substitution.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the iodination process.
-
Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts (succinimide), and the acid catalyst, leading to the isolation of the desired product.
Start [label="3-Hydroxypyridine"]; Reagents [label="NIS (2.2 eq)\nTFA (cat.)\nAcetonitrile, RT", shape=plaintext]; Product [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reagents [style=invis]; Reagents -> Product [xlabel="Electrophilic Aromatic Substitution"]; }
Proposed synthesis of 2,6-diiodopyridin-3-ol.
Reactivity and Synthetic Applications
The primary value of 2,6-diiodopyridin-3-ol lies in its potential for regioselective functionalization through modern cross-coupling reactions. The two iodine atoms, situated at the electron-deficient C2 and C6 positions, are excellent leaving groups for palladium-catalyzed transformations. The differential reactivity of these two positions, influenced by the electronic effect of the hydroxyl group at C3 and the nitrogen atom, opens up possibilities for sequential, site-selective reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bonds at the 2- and 6-positions are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of several important cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2,6-Diiodopyridin-3-ol is an excellent substrate for coupling with a variety of boronic acids and esters. The regioselectivity of the first coupling event can potentially be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C2 position is more activated towards oxidative addition due to its proximity to the nitrogen atom.[7]
Exemplary Protocol: Site-Selective Suzuki-Miyaura Coupling
Materials:
-
2,6-Diiodopyridin-3-ol
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a reaction vessel, combine 2,6-diiodopyridin-3-ol (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on 2,6-diiodopyridin-3-ol can be a key consideration. Catalyst and ligand choice can influence whether the C2 or C6 position reacts preferentially.[8][9][10][11][12]
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C2 and/or C6 positions of the pyridine ring, leading to the synthesis of novel aminopyridine derivatives with potential biological activity.[13][14][15]
Start [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)₂, Pd cat.)"]; Sonogashira [label="Sonogashira\n(R-C≡CH, Pd/Cu cat.)"]; Buchwald [label="Buchwald-Hartwig\n(R₂NH, Pd cat.)"]; Product_Suzuki [label="2-Aryl-6-iodopyridin-3-ol"]; Product_Sonogashira [label="2-Alkynyl-6-iodopyridin-3-ol"]; Product_Buchwald [label="2-Amino-6-iodopyridin-3-ol"];
Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; }
Key cross-coupling reactions of 2,6-diiodopyridin-3-ol.
Potential Applications in Drug Discovery and Materials Science
The ability to selectively functionalize 2,6-diiodopyridin-3-ol at two distinct positions makes it a highly valuable building block in several areas of chemical research.
Drug Discovery
The pyridin-3-ol core is present in a number of biologically active molecules. The introduction of diverse substituents through cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening. Potential therapeutic areas where derivatives of 2,6-diiodopyridin-3-ol could be explored include:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the ATP-binding site of the enzyme.[1]
-
Antimicrobial Agents: The pyridine scaffold is found in various antibacterial and antifungal agents.[16][17]
-
Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity as modulators of various CNS targets.
Materials Science
The rigid, planar structure of the pyridine ring, combined with the ability to introduce various functional groups, makes derivatives of 2,6-diiodopyridin-3-ol interesting candidates for the development of:
-
Organic Light-Emitting Diodes (OLEDs): Aryl- and alkynyl-substituted pyridines can exhibit interesting photophysical properties suitable for use in OLEDs.
-
Sensors: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, and the fluorescence properties of the molecule can be modulated upon binding, forming the basis for chemical sensors.
-
Ligands for Catalysis: Bipyridyl-type ligands, which could be synthesized from 2,6-diiodopyridin-3-ol, are widely used in transition metal catalysis.
Conclusion
2,6-Diiodopyridin-3-ol is a promising, yet underexplored, building block for synthetic chemistry. Its predicted ease of synthesis and the high reactivity of its two C-I bonds in palladium-catalyzed cross-coupling reactions make it a valuable precursor for the construction of a wide array of complex molecules. While specific experimental data for this compound remains scarce, the well-established chemistry of related dihalopyridines provides a strong foundation for predicting its behavior and designing synthetic strategies. Further research into the synthesis and reactivity of 2,6-diiodopyridin-3-ol is warranted and is expected to unlock new avenues in drug discovery and materials science.
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